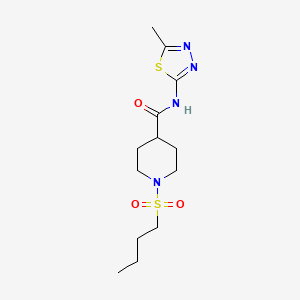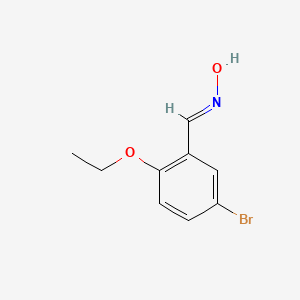![molecular formula C20H28N4O2 B5603898 2-methyl-4-(3-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5603898.png)
2-methyl-4-(3-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-methyl-4-(3-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol" belongs to a class of chemicals that are typically involved in complex chemical reactions and possess unique structural characteristics. While there is no direct research available on this exact compound, insights can be drawn from related studies on triazole derivatives and piperidinyl compounds which are known for their versatile applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related triazoles often involves multistep reactions, starting from simple precursors. For instance, the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide can lead to triazole derivatives through a series of transformations including cyclization and substitution reactions. The synthesis pathways can vary, involving intermediates such as esters and thioacetates, and employing conditions like acid-catalyzed esterification or Michael addition reactions (Castiñeiras et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds, such as those containing triazole and piperidinyl groups, often features a combination of aromatic and aliphatic regions, with heteroatoms contributing to the complexity and chemical reactivity. Crystallographic analyses reveal how substituents affect the overall molecular conformation, including the orientation and spatial arrangement of functional groups. These structures can form extensive hydrogen bonding and exhibit different packing motifs in the crystalline state (Yin‐Xiang Lu, 2011).
Chemical Reactions and Properties
Compounds similar to "this compound" undergo various chemical reactions, including ring-closing metathesis, radical cyclization, and nucleophilic substitution, depending on the functional groups present. These reactions are pivotal in modifying the chemical structure and thereby altering the chemical properties and biological activity of the resulting compounds (Clive & Cheng, 2001).
Physical Properties Analysis
The physical properties such as melting point, solubility, and crystal structure are significantly influenced by the molecular architecture. For instance, modifications in the triazole and piperidine components can lead to differences in crystal packing, hydrogen bonding interactions, and molecular stability, which in turn affect the compound's physical characteristics (Khan et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity, acidity, and basicity, of compounds like "this compound" are influenced by the nature and position of their functional groups. Triazole rings impart unique electronic characteristics due to the presence of nitrogen atoms, while piperidinyl groups contribute to basicity and nucleophilicity. These attributes determine the compound's behavior in chemical reactions and its interaction with biological systems (Liu et al., 2011).
属性
IUPAC Name |
[3-(3-hydroxy-3-methylbutyl)phenyl]-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-20(2,26)10-7-15-5-4-6-17(13-15)19(25)24-11-8-16(9-12-24)18-22-21-14-23(18)3/h4-6,13-14,16,26H,7-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKRTQFIUPYKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCC(CC2)C3=NN=CN3C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-propylpiperidin-3-yl}methanol](/img/structure/B5603848.png)
![methyl 4-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B5603854.png)
![3-methyl-8-[(3,4,7-trimethyl-1H-indol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5603868.png)
![N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5603877.png)
![methyl 3-nitro-5-{[(3-pyridinylmethyl)amino]carbonyl}benzoate](/img/structure/B5603889.png)

![2-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5603897.png)
![2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5603899.png)
![({4-ethyl-5-[1-(6-methyl-2-propylpyrimidin-4-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5603907.png)
![7-fluoro-2-methyl-3-{2-[2-(4-morpholinylmethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}-1H-indole](/img/structure/B5603914.png)
![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5603922.png)

![2-{2,4-dichloro-6-[(cyclohexylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5603935.png)